molecular formula C20H16N4O3 B2682552 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone CAS No. 872623-27-3

1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone

Cat. No.: B2682552
CAS No.: 872623-27-3
M. Wt: 360.373
InChI Key: RXTBFAUALHIHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone is a pyrazolo-pyrimidine derivative featuring a methoxy-substituted phenyl ring linked via an ether bond to the 4-position of the pyrazolo[3,4-d]pyrimidine core. Notably, its glycosylated derivative, 4-acetyl-2-methoxyphenyl β-D-glucopyranoside (Androsin), is documented with stereochemical complexity (five defined stereocenters) and enhanced hydrophilicity due to the glucosyl moiety .

Properties

IUPAC Name

1-[3-methoxy-4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13(25)14-8-9-17(18(10-14)26-2)27-20-16-11-23-24(19(16)21-12-22-20)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBFAUALHIHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Bisarylureas with Pyrazolo[3,4-d]Pyrimidine Scaffold

Example Compounds :

  • 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-nitrophenyl)urea (1m)
  • 1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (1u)

Structural Differences :

  • Urea Linkage : These compounds incorporate a bisarylurea group instead of the acetyl-methoxy substitution in the target compound. The urea moiety enables hydrogen bonding with kinase domains, critical for their pan-RAF inhibitory activity .
  • Biological Activity: Demonstrated potent BRAFV600E inhibition (IC50 values in nanomolar ranges) and antiproliferative effects against cancer cell lines (e.g., A375 melanoma, HT-29 colon). In contrast, the target compound’s glucoside derivative (Androsin) lacks direct kinase inhibition data, suggesting divergent therapeutic pathways .

Synthesis : Prepared via coupling of pyrazolo-pyrimidine intermediates with aryl isocyanates under basic conditions, achieving yields of 54–99% .

1,2,3-Triazole-Tethered Derivatives

Example Compound :

  • 1-(2-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethan-1-one (7c)

Structural Differences :

  • The 4-chlorophenyl group increases lipophilicity compared to the target compound’s methoxy group .
  • Synthesis : Achieved via Cu(I)-catalyzed azide-alkyne cyclization, yielding 79% with confirmed structure by NMR and MS .

Piperidine-Linked Derivatives

Example Compounds :

  • 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
  • Piperidine,4-[[1-[4-(methylsulfonyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy]-1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-

Structural Differences :

  • Piperidine and Carboxylic Acid Groups : Improve solubility and enable salt formation. The trifluoromethyl and sulfonyl groups enhance metabolic stability and target affinity .
  • Applications : Designed as kinase inhibitors with modified pharmacokinetics, contrasting with Androsin’s natural product profile .

Thioether and Nitrophenyl Derivatives

Example Compounds :

  • 2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]acetic acid hydrazide
  • (4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone

Structural Differences :

  • Thioether vs. Ether Linkage : Thioethers (C–S–C) exhibit lower bond dissociation energy than ethers (C–O–C), influencing oxidative stability. The nitro group in the latter compound enhances electrophilicity, favoring nucleophilic substitution reactions .
  • Biological Implications : Thioether derivatives may act as prodrugs, while nitrophenyl groups could confer radiosensitizing properties .

Glycosylated Derivative: Androsin

Structural Features :

  • β-D-Glucopyranoside Group: Replaces the hydroxyl group, significantly increasing hydrophilicity (logP reduced) and enabling glycosidase-mediated activation. Stereochemical complexity (five stereocenters) necessitates enantioselective synthesis .
  • Natural Product Context : Found in plant sources (e.g., Apocynum venetum), suggesting roles in antioxidant or anti-inflammatory pathways, unlike synthetic kinase inhibitors .

Comparative Analysis Table

Compound Class Key Structural Features Biological Activity Synthesis Yield Key References
Target Compound (Androsin) Methoxy-phenyl, β-D-glucoside Antioxidant (postulated) N/A
Bisarylureas Urea linkage, aryl substitutions Pan-RAF inhibition (IC50 ~10–100 nM) 54–99%
1,2,3-Triazole Derivatives Triazole ring, chlorophenyl group Undocumented (structural focus) 79%
Piperidine Carboxylic Acids Piperidine, carboxylic acid/trifluoromethyl Kinase inhibition, improved solubility N/A
Thioether/Nitrophenyl Analogs Thioether, nitro group Prodrug potential, electrophilic reactivity N/A

Biological Activity

1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is significant for its biological activity. The structure can be represented as follows:

IUPAC Name 1[3methoxy4(1phenylpyrazolo[3,4d]pyrimidin4yl)oxyphenyl]ethanone\text{IUPAC Name }1-[3-methoxy-4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyphenyl]ethanone

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby affecting various cellular processes such as:

  • Cell Cycle Progression : Inhibition of kinase activity can lead to cell cycle arrest.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit EGFR with IC50 values ranging from 0.3 to 24 µM .
CompoundIC50 (µM)Target
5i0.3EGFR
5i7.60VGFR2

This data suggests that the compound may effectively inhibit tumor growth and induce cancer cell apoptosis.

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated other biological activities:

  • Antiparasitic and Antifungal Properties : Some derivatives have been noted for their ability to combat parasitic and fungal infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized new derivatives designed to act as EGFR inhibitors. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been performed to explore the binding modes of these compounds on protein targets. These studies help elucidate the interaction between the compound and its targets at a molecular level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.